molecular formula C16H17NO4S B554628 N-(p-Toluenesulfonyl)-L-phenylalanine CAS No. 13505-32-3

N-(p-Toluenesulfonyl)-L-phenylalanine

Cat. No.: B554628
CAS No.: 13505-32-3
M. Wt: 319,36 g/mole
InChI Key: CGRCVIZBNRUWLY-HNNXBMFYSA-N
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Description

N-(p-Toluenesulfonyl)-L-phenylalanine: is a synthetic compound belonging to the class of sulfonamides. It is derived from L-phenylalanine, an essential amino acid, and p-toluenesulfonyl chloride. This compound is often used in organic synthesis and peptide chemistry due to its ability to act as a protecting group for amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(p-Toluenesulfonyl)-L-phenylalanine typically involves the reaction of L-phenylalanine with p-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the pH is maintained around 9 to ensure the complete conversion of L-phenylalanine to its tosylated derivative . The reaction mixture is then acidified to precipitate the product, which is collected by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(p-Toluenesulfonyl)-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: Oxidized derivatives of the phenylalanine moiety.

    Reduction: Reduced derivatives with the tosyl group intact.

    Substitution: Substituted sulfonamides or esters depending on the nucleophile used.

Scientific Research Applications

N-(p-Toluenesulfonyl)-L-phenylalanine has extensive applications in scientific research:

Comparison with Similar Compounds

  • N-(p-Toluenesulfonyl)-L-tyrosine
  • N-(p-Toluenesulfonyl)-L-isoleucine
  • N-(p-Toluenesulfonyl)-L-leucine

Comparison: N-(p-Toluenesulfonyl)-L-phenylalanine is unique due to its specific structure, which includes the phenylalanine moiety. This structure imparts distinct properties, such as its ability to participate in aromatic interactions and its specific reactivity in peptide synthesis. Compared to other tosylated amino acids, this compound offers unique advantages in terms of stability and reactivity, making it a valuable tool in organic synthesis and peptide chemistry .

Properties

IUPAC Name

(2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-12-7-9-14(10-8-12)22(20,21)17-15(16(18)19)11-13-5-3-2-4-6-13/h2-10,15,17H,11H2,1H3,(H,18,19)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRCVIZBNRUWLY-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13505-32-3
Record name L-Phenylalanine, N-((4-methylphenyl)sulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013505323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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